2-(2-iodophenyl)-5,6-dimethoxy-1H-1,3-benzodiazole
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Overview
Description
2-(2-iodophenyl)-5,6-dimethoxy-1H-1,3-benzodiazole is an organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic compounds that contain a benzene ring fused to a diazole ring This particular compound is characterized by the presence of an iodine atom at the 2-position of the phenyl ring and two methoxy groups at the 5 and 6 positions of the benzodiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-iodophenyl)-5,6-dimethoxy-1H-1,3-benzodiazole typically involves the iodination of a precursor benzodiazole compound. One common method involves the reaction of 2-phenyl-5,6-dimethoxy-1H-1,3-benzodiazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-iodophenyl)-5,6-dimethoxy-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like halogens or sulfonyl chlorides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodiazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(2-iodophenyl)-5,6-dimethoxy-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-iodophenyl)-5,6-dimethoxy-1H-1,3-benzodiazole depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved would depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-iodophenyl isothiocyanate
- 2-iodophenyl benzamide
- 2-iodophenyl benzimidazole
Uniqueness
2-(2-iodophenyl)-5,6-dimethoxy-1H-1,3-benzodiazole is unique due to the presence of both iodine and methoxy groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups can influence the compound’s solubility, stability, and interactions with other molecules, making it a valuable compound for various research applications .
Properties
CAS No. |
1293100-23-8 |
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Molecular Formula |
C15H13IN2O2 |
Molecular Weight |
380.18 g/mol |
IUPAC Name |
2-(2-iodophenyl)-5,6-dimethoxy-1H-benzimidazole |
InChI |
InChI=1S/C15H13IN2O2/c1-19-13-7-11-12(8-14(13)20-2)18-15(17-11)9-5-3-4-6-10(9)16/h3-8H,1-2H3,(H,17,18) |
InChI Key |
BNFOTDIVYBQHDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC(=N2)C3=CC=CC=C3I)OC |
Purity |
95 |
Origin of Product |
United States |
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